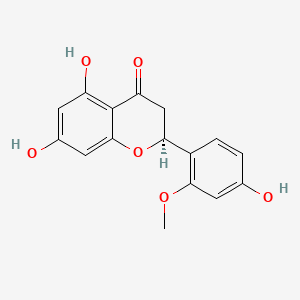
4',5,7-Trihydroxy-6'-methoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Trihydroxy-6’-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 4’,5,7-Trihydroxy-6’-methoxyflavanone may involve the extraction of naringenin from plant sources followed by chemical modification. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4’,5,7-Trihydroxy-6’-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonoids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
4’,5,7-Trihydroxy-6’-methoxyflavanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’,5,7-Trihydroxy-6’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide (NO) by suppressing the activity of nitric oxide synthase (NOS), thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Molecular Targets: Key molecular targets include enzymes like NOS and pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
4’,5,7-Trihydroxy-6’-methoxyflavanone can be compared with other similar flavonoid compounds:
5,7,4’-Trihydroxy-6-methoxyflavanone: Similar in structure but differs in the position of the methoxy group.
5,6,7-Trihydroxy-4’-methoxyflavone: Another flavonoid with a different substitution pattern.
4’,5,7-Trihydroxy-3’-methoxyflavone:
These compounds share similar biological activities but differ in their specific effects and applications due to variations in their chemical structures.
Propiedades
Número CAS |
57462-21-2 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-8(17)2-3-10(13)14-7-12(20)16-11(19)4-9(18)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
Clave InChI |
XDXBNQWQTQVHGF-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
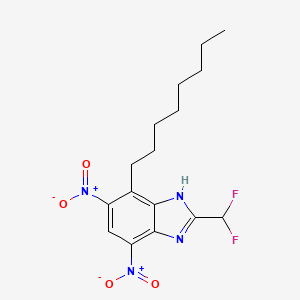
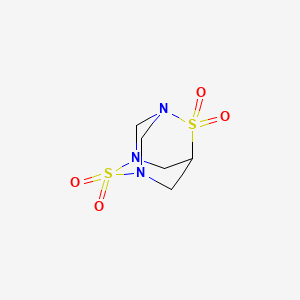
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
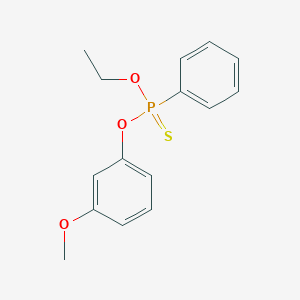
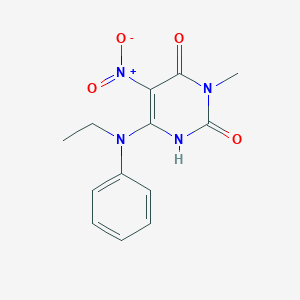
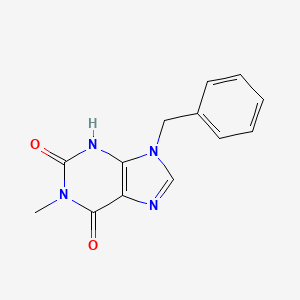
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
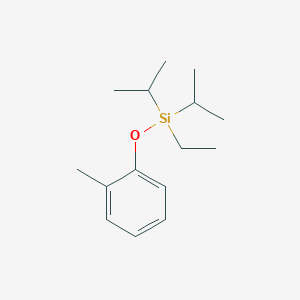


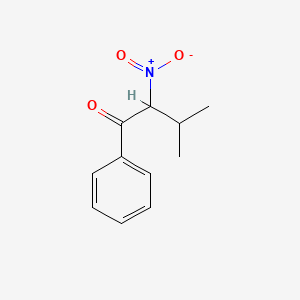
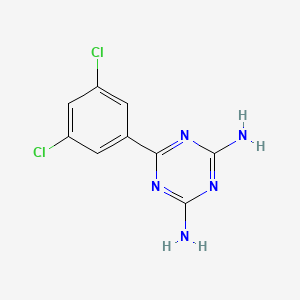
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
